molecular formula C7H14O B105951 2,3-Dimethylpentanal CAS No. 32749-94-3

2,3-Dimethylpentanal

Cat. No. B105951
CAS RN: 32749-94-3
M. Wt: 114.19 g/mol
InChI Key: BOHKXQAJUVXBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpentanal is an organic compound with the molecular formula C7H14O . It is also known by other names such as Pentanal, 2,3-dimethyl-, 2,3-Dimethylvaleraldehyde, and 2,3-Dimethylpentaldehyde . It is used for R&D purposes and not recommended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylpentanal consists of seven carbon atoms, fourteen hydrogen atoms, and one oxygen atom . The structure can be represented as CH3-CH(CH3)-CH(CH3)-CH2-CHO .


Physical And Chemical Properties Analysis

2,3-Dimethylpentanal is a colorless liquid . It has a molar mass of 114.186 g/mol . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available in the resources I found.

Scientific Research Applications

Thermodynamic Studies

Fang Shan (2011) conducted thermodynamic studies on the reaction of NO free radicals with 2,3-dimethylpentanal, highlighting the influence of H-atom positions and concluding that all processes were exothermic reactions. Main products included 3-methyl-2-pentanone and acetaldehyde (Fang Shan, 2011).

Hydroformylation of Olefins

Bradamante, Stefani, and Fachinetti (1984) explored the stoichiometric hydroformylation of olefins mediated by HCo3(CO)9, converting 3,3-dimethylbutene into 4,4-dimethylpentanal. This study provided insights into the hydrogen atom's source in the formed aldehyde (Bradamante, Stefani, & Fachinetti, 1984).

Thermal Quantities Measurement

Finke, Messerly, and Douslin (1976) measured low-temperature calorimetric quantities of various alkyl-substituted pentanes, including 2,3-dimethylpentane. They focused on heat capacity, transition temperatures, and enthalpies of transition and fusion (Finke, Messerly, & Douslin, 1976).

Fractionating Columns Evaluation

Kuehner (1963) utilized a test mixture including 2,3-dimethylpentane and 2-methylhexane to evaluate the efficiency of fractionating columns, comparing it with other test mixtures (Kuehner, 1963).

Solvent Stability in Li-O2 Cells

Sharon et al. (2017) studied 2,4-dimethoxy-2,4-dimethylpentan-3-one (DMDMP) as a solvent, demonstrating its stability against degradation in Li-O2 cells and suggesting it as a potential solvent in electrochemical systems involving oxygen reduction (Sharon et al., 2017).

Safety And Hazards

2,3-Dimethylpentanal is classified as a flammable liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound . In case of skin contact, wash with plenty of water .

properties

IUPAC Name

2,3-dimethylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHKXQAJUVXBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022213
Record name 2,3-Dimethylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylpentanal

CAS RN

32749-94-3
Record name 2,3-Dimethylpentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32749-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeraldehyde, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032749943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylpentanal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylvaleraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

400 g of 3-methyl-2-pentene as well as 40 mg Rh (in the form of 2-ethylhexanoate) were introduced into a high pressure vessel (volume 2.1 liters) and were reacted with an equimolar mixture of carbon monoxide and hydrogen at 90° C. and 260-270 bar. The reaction was completed in 7 hours, after which the pressure was relieved and the reactor allowed to cool. The composition of the crude reaction product was determined by a vacuum distillation and a gas chromatographic analysis. With a 99.9% 3-methyl-2-pentene conversion, 81.3% of isomeric C7 aldehydes was obtained as 2,3-dimethylpentanal (cf. Table 1, Exp. 1).
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylpentanal
Reactant of Route 2
2,3-Dimethylpentanal
Reactant of Route 3
2,3-Dimethylpentanal
Reactant of Route 4
Reactant of Route 4
2,3-Dimethylpentanal
Reactant of Route 5
2,3-Dimethylpentanal
Reactant of Route 6
2,3-Dimethylpentanal

Citations

For This Compound
80
Citations
EC Tuazon, SM Aschmann, MV Nguyen… - … Journal of Chemical …, 2003 - Wiley Online Library
The gas‐phase reactions of OH radicals with 1,4‐cyclohexadiene, 1,3,5‐cycloheptatriene, and 2,3‐dimethylpentanal have been investigated to determine the importance of H‐atom …
Number of citations: 22 onlinelibrary.wiley.com
R Rossi, P Pino, F Piacenti, L Lardicci… - The Journal of Organic …, 1967 - ACS Publications
On the basis of these data and of the distribution of isomeric products obtained by hydroformylation of the two intermediate olefins, the amounts of II and IV derived from reactions A+ D …
Number of citations: 3 pubs.acs.org
Y Ren, V Daële, A Mellouki - Science of the Total Environment, 2021 - Elsevier
This work reports new kinetic and mechanistic information on the atmospheric chemistry of ketones. Both absolute and relative rate methods were used to determine the rate constants …
Number of citations: 5 www.sciencedirect.com
P Pino, S Pucci, F Piacenti, G Dell'Amico - Journal of the Chemical …, 1971 - pubs.rsc.org
In the hydroformylation of (+)(S)-3-methylpent-1-ene the extent of racemization of the synthesized dissymmetric aldehydes is shown to decrease with increasing pressure of carbon …
Number of citations: 18 pubs.rsc.org
T Izumi, H Yanai, S Tsuda - 山形大学紀要. 工学, 1986 - cir.nii.ac.jp
In the presence of copper (I) Salts, the reaction of 2-methyl-2-pentanal (2) with methylmagnesium iodide led to the formation of the mixture of 1, 4-and 1, 2-aducts. For example, 1, 4-…
Number of citations: 0 cir.nii.ac.jp
HC Brown, T Imai - Journal of the American Chemical Society, 1983 - ACS Publications
Homologation of 2-alkyl-1, 3, 2-dioxaborinanes, RB02C3H6 (1), to-methoxyalkyl derivatives, RCH (0Me) B02C3H6 (2), was achieved by reaction with LiCH (OMe) SPh, followed …
Number of citations: 46 pubs.acs.org
A Stefani, D Tatone, P Pino - Helvetica Chimica Acta, 1979 - Wiley Online Library
3‐Methyl‐1‐pentene was deuterioformylated in the presence of rhodium‐catalyst. The extent of attack on each face of the olefin was evaluated from the diastereomeric composition of …
Number of citations: 7 onlinelibrary.wiley.com
M Akbaribazm, MR Khazaei, M Khazaei - Chinese Herbal Medicines, 2020 - Elsevier
Objective Trifolium pratense has many healing properties, including fewer complications of menopause, cancer cell suppression, reducing blood glucose and lipids, as well as …
Number of citations: 31 www.sciencedirect.com
R Atkinson, J Arey - 2004 - ww2.arb.ca.gov
During this three-year experimental program, we have used the facilities and expertise available at the Air Pollution Research Center, University of California, Riverside, to investigate …
Number of citations: 2 ww2.arb.ca.gov
A Stefani, G Consiglio, C Botteghi… - Journal of the American …, 1973 - ACS Publications
(1) Extensive reviews are available on the subject; eg (a) J. Falbe,“Synthesen mit Kohlenmonoxyd,” Springer-Verlag, Berlin, 1967;(b) CW Bird," Transition Metal Intermediates in Organic …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.